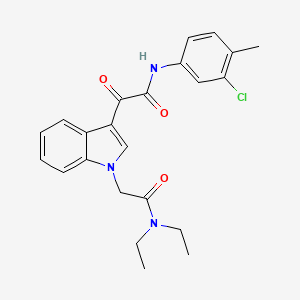

N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c1-4-26(5-2)21(28)14-27-13-18(17-8-6-7-9-20(17)27)22(29)23(30)25-16-11-10-15(3)19(24)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDGNSTZLFTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including antimicrobial and anticancer properties, as well as its pharmacological interactions.

Chemical Structure and Properties

The compound has a molecular formula of C23H31ClN4O2S and a molecular weight of approximately 446.59 g/mol. Its structure features a chloro-substituted aromatic ring, a tetrahydropyrimidine moiety, and a thioamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar therapeutic potential.

- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways or cellular signaling processes, which are critical in cancer progression.

The compound's mechanism of action is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been noted for their roles as enzyme inhibitors, particularly affecting pathways related to cell growth and proliferation. The thioamide group may undergo hydrolysis to yield carboxylic acids, which could play a role in its biological activity.

- Receptor Interaction : Interaction studies using molecular docking suggest that the compound may bind to specific targets within cells, influencing various signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N-(3-fluoro-4-methylphenyl)-2-thioacetamide | C23H31FN4O2S | 446.59 g/mol | Fluorine substitution enhances lipophilicity |

| N-(3-chloro-2-methylphenyl)-2-thioacetamide | C20H25ClN4O2S | 420.96 g/mol | Different chloro position affects biological activity |

| 5-Methylpyrimidinone derivative | C19H20ClN3O2S | 421.96 g/mol | Exhibits distinct pharmacological profiles |

These compounds highlight the diversity within this class of chemicals while underscoring the unique aspects of N-(3-chloro-4-methylphenyl)-2-thioacetamide that may contribute to its specific biological activities and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.